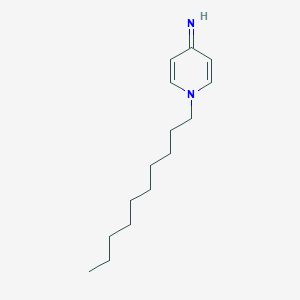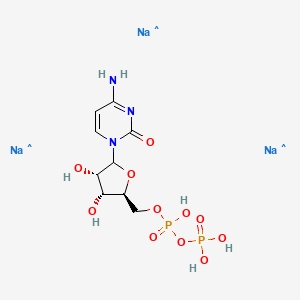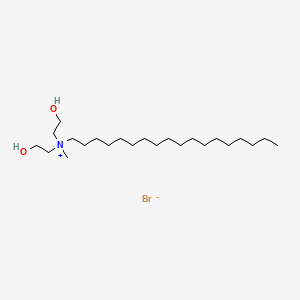
Thiamine triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiamine triphosphate is a biomolecule found in most organisms, including bacteria, fungi, plants, and animals . Chemically, it is the triphosphate derivative of the vitamin thiamine. This compound has been proposed to play a role in nerve excitability and cell energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamine triphosphate can be synthesized by two different enzymes: adenylate kinase 1 in the cytosol and F_oF_1-ATP synthase in brain mitochondria . The synthesis involves the phosphorylation of thiamine diphosphate using ATP as a phosphate donor .
Industrial Production Methods: In industrial settings, this compound is typically produced through chemical synthesis. The process involves the use of thiamine and ATP under specific reaction conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Thiamine triphosphate undergoes various chemical reactions, including hydrolysis and phosphorylation . It is hydrolyzed to thiamine diphosphate by a specific enzyme called thiamine-triphosphatase .
Common Reagents and Conditions: The hydrolysis reaction involves water as a reagent and occurs under physiological conditions . The phosphorylation reaction requires ATP and occurs in the presence of adenylate kinase or ATP synthase .
Major Products Formed: The major products formed from the hydrolysis of this compound are thiamine diphosphate and inorganic phosphate . The phosphorylation of thiamine diphosphate yields this compound .
Scientific Research Applications
Thiamine triphosphate has various scientific research applications:
Chemistry: In chemistry, this compound is used to study the phosphorylation and hydrolysis reactions involving thiamine derivatives .
Biology: In biological research, this compound is studied for its role in cellular energy metabolism and nerve excitability . It is also investigated for its involvement in cellular signaling pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in treating neurological disorders and metabolic diseases .
Industry: In the industrial sector, this compound is used in the production of supplements and fortified foods to address thiamine deficiency .
Mechanism of Action
Thiamine triphosphate exerts its effects through various mechanisms:
Molecular Targets and Pathways: this compound is involved in cellular energy metabolism by participating in phosphorylation reactions . It also plays a role in nerve excitability by modulating ion channels . The compound is hydrolyzed to thiamine diphosphate by thiamine-triphosphatase, which regulates its cellular concentration .
Comparison with Similar Compounds
- Thiamine diphosphate
- Adenosine thiamine triphosphate
- Thiamine monophosphate
Comparison: this compound is unique in its triphosphate structure, which distinguishes it from other thiamine derivatives like thiamine diphosphate and thiamine monophosphate . Unlike thiamine diphosphate, which is a coenzyme, this compound is not a coenzyme but plays a role in cellular signaling and energy metabolism .
Properties
CAS No. |
50851-39-3 |
|---|---|
Molecular Formula |
C12H20N4O10P3S+ |
Molecular Weight |
505.30 g/mol |
IUPAC Name |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H19N4O10P3S/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23)/p+1 |
InChI Key |
IWLROWZYZPNOFC-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)
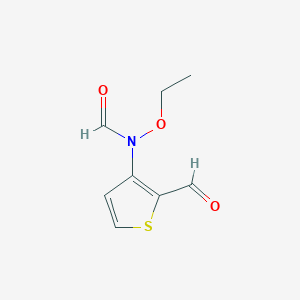
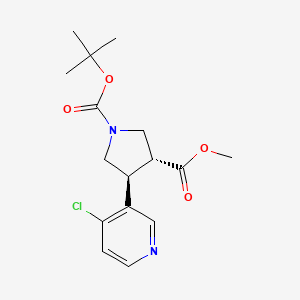

![Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)
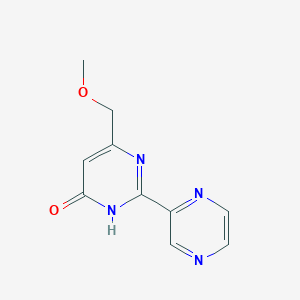
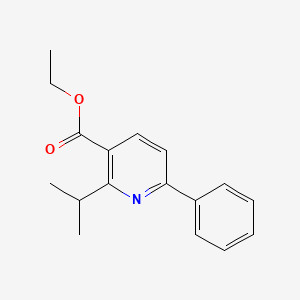
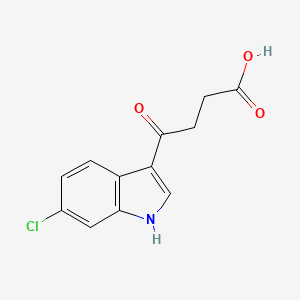
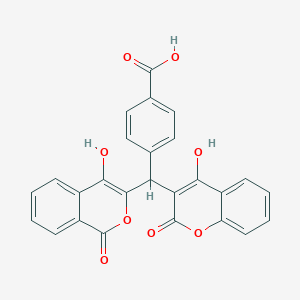
![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
